(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with a suitable alkyne or nitrile under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It may be used in the development of organic semiconductors or other advanced materials.
Biology and Medicine:
Diagnostics: Use in the development of diagnostic agents due to its unique structural features.
Industry:
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: Lacks the propoxyphenyl group.
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile: Contains a methoxy group instead of a propoxy group.
Uniqueness: The presence of the propoxyphenyl group in (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile imparts unique physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
Properties
Molecular Formula |
C28H22N4OS |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H22N4OS/c1-2-16-33-24-14-12-20(13-15-24)27-22(19-32(31-27)23-8-4-3-5-9-23)17-21(18-29)28-30-25-10-6-7-11-26(25)34-28/h3-15,17,19H,2,16H2,1H3/b21-17- |
InChI Key |
BMYLDEGQTIAJBB-FXBPSFAMSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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